Calcium stearate

Vue d'ensemble

Description

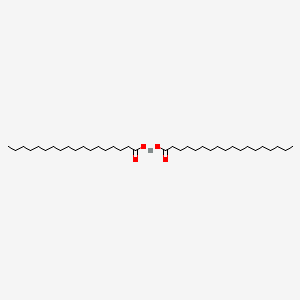

Le stéarate de calcium est un sel carboxylate de calcium, classé comme un savon de calcium. Il se présente sous la forme d'une poudre blanche et cireuse de formule chimique ( \text{Ca(C}{18}\text{H}{35}\text{O}2)_2 ). Ce composé est largement utilisé dans diverses industries en raison de ses propriétés lubrifiantes, stabilisantes et anti-agglomérantes {_svg_1}.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le stéarate de calcium peut être synthétisé par plusieurs méthodes :

Saponification directe : Cette méthode consiste à faire réagir l'acide stéarique avec l'hydroxyde de calcium ou l'oxyde de calcium. La réaction est généralement effectuée dans des conditions de température et de pression contrôlées pour former du stéarate de calcium et de l'eau : [ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})2\text{Ca} + \text{H}_2\text{O} ]

Double décomposition : Cette méthode consiste à faire réagir le stéarate de sodium avec un sel de calcium soluble comme le chlorure de calcium, ce qui entraîne la formation de stéarate de calcium et de chlorure de sodium : [ \text{CaCl}{17}\text{H}{17}\text{H}{35}\text{COO})2\text{Ca} + 2\text{NaCl} ]

Méthodes de production industrielle : La production industrielle de stéarate de calcium fait généralement appel à la méthode de saponification directe en raison de son efficacité et de son caractère économique. Le processus comprend :

Prétraitement des matières premières : Purification de l'acide stéarique et transformation de l'oxyde de calcium en une poudre fine.

Mélange : L'acide stéarique et l'oxyde de calcium sont mélangés dans un réacteur.

Réaction : Le mélange réagit pour former du stéarate de calcium et de l'eau.

Filtration et séparation : Le stéarate de calcium formé est séparé du mélange réactionnel.

Séchage : Le composé séparé est séché pour éliminer toute humidité résiduelle.

Analyse Des Réactions Chimiques

Neutralization of Stearic Acid with Calcium Oxide/Hydroxide

Reaction:

-

Conditions: Dry fusion process at 65–85°C without solvents .

-

By-products: Water (removed during drying).

-

Industrial relevance: Preferred for high-purity products in food and pharmaceuticals .

Metathesis (Double Displacement)

Reaction:

-

Conditions: Aqueous precipitation at 75°C; sodium stearate reacts with calcium chloride .

-

By-products: Sodium chloride (removed via filtration).

Ammonium Stearate Route

Reaction:

Thermal Decomposition

This compound decomposes upon heating:

Reaction:

Reaction with Strong Acids

Reaction:

Hydrolysis in Water

-

Stability: Insoluble in water (0.04 g/L at 15°C) but hydrolyzes slowly in acidic/basic conditions .

-

Mechanism:

Coordination Chemistry

This compound forms complexes with polar groups:

| Coordination Type | FTIR Peaks (cm⁻¹) | Structure |

|---|---|---|

| Unidentate | 1543 | Ca⁺²─OOCR (one O) |

| Bidentate/chelating | 1577 | Ca⁺² bridging two O |

Polymer Stabilization

Lubrication Mechanism

Environmental Reactivity

Applications De Recherche Scientifique

Plastics and Polymers

Lubricant and Release Agent

Calcium stearate is widely used as a lubricant and release agent in the processing of plastics. It reduces friction between the material and machinery during extrusion and molding processes. This application enhances the flow properties of polymers and improves the surface finish of molded products.

Case Study: PVC Processing

In the processing of polyvinyl chloride (PVC), this compound is employed as a heat stabilizer and lubricant. A study indicated that using this compound in PVC formulations resulted in improved thermal stability and reduced processing temperatures, leading to energy savings in manufacturing processes .

| Property | Without this compound | With this compound |

|---|---|---|

| Processing Temperature | 180 °C | 160 °C |

| Surface Finish | Rough | Smooth |

| Energy Consumption | Higher | Lower |

Cosmetics and Personal Care Products

Emulsifier and Thickening Agent

In cosmetics, this compound serves as an emulsifier and thickening agent. It helps stabilize emulsions, ensuring uniform distribution of ingredients in creams and lotions.

Case Study: Skin Cream Formulation

Research on skin creams revealed that formulations containing this compound exhibited enhanced stability over time compared to those without it. The presence of this compound improved the texture and feel of the cream, making it more appealing to consumers .

| Ingredient | Stability (Days) | Texture Rating (1-5) |

|---|---|---|

| Without this compound | 14 | 3 |

| With this compound | 30 | 4 |

Food Industry

Food Additive

this compound is classified as a food additive (E470a) and is used as an anti-caking agent in powdered foods. It prevents clumping and ensures smooth flow during processing.

Case Study: Powdered Cheese Products

In powdered cheese production, the addition of this compound significantly reduced caking during storage. A comparative study showed that products with this compound maintained better flowability compared to those without it .

| Product Type | Caking Index (g) |

|---|---|

| Without this compound | 50 |

| With this compound | 10 |

Pharmaceuticals

Binder and Coating Agent

this compound is used in pharmaceutical formulations as a binder in tablet manufacturing and as a coating agent for pills. Its lubricating properties facilitate the compression process during tablet production.

Case Study: Tablet Formulation

A study on tablet formulations demonstrated that incorporating this compound improved the flowability of powders, resulting in more uniform tablet weight and hardness .

| Parameter | Without this compound | With this compound |

|---|---|---|

| Tablet Hardness (N) | 25 | 35 |

| Weight Variation (%) | 5 | 2 |

Rubber Industry

Processing Aid

this compound acts as a processing aid in rubber manufacturing, enhancing the dispersion of fillers and improving the flow characteristics of rubber compounds.

Case Study: Tire Manufacturing

In tire production, this compound was shown to improve the mixing process by reducing viscosity, which allowed for better filler dispersion within the rubber matrix. This led to enhanced mechanical properties in the final product .

| Property | Without this compound | With this compound |

|---|---|---|

| Viscosity (Pa.s) | 100 | 70 |

| Tensile Strength (MPa) | 20 | 25 |

Mécanisme D'action

Calcium stearate exerts its effects primarily through its lubricating and stabilizing properties. The compound forms a protective layer on surfaces, reducing friction and preventing agglomeration. In polymer production, it acts as an acid scavenger, neutralizing acidic byproducts and enhancing the stability of the final product .

Comparaison Avec Des Composés Similaires

Le stéarate de calcium est souvent comparé à d'autres stéarates métalliques, tels que le stéarate de magnésium et le stéarate de zinc. Ces composés partagent des propriétés similaires mais diffèrent dans leurs applications spécifiques et leur efficacité :

Stéarate de magnésium : Souvent utilisé dans l'industrie pharmaceutique comme lubrifiant dans la fabrication de comprimés. Il possède des propriétés lubrifiantes similaires, mais est plus soluble dans l'eau que le stéarate de calcium.

Stéarate de zinc : Utilisé comme agent de démoulage et lubrifiant dans les industries du caoutchouc et des plastiques. Il offre une meilleure stabilité thermique que le stéarate de calcium.

Unicité : Le stéarate de calcium est unique en raison de sa faible solubilité dans l'eau, ce qui le rend particulièrement efficace comme agent d'imperméabilisation et dans les applications où la résistance à l'humidité est cruciale .

Activité Biologique

Calcium stearate, a calcium salt of stearic acid, is widely utilized in various industries, including pharmaceuticals, cosmetics, and food. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biological activity of this compound, focusing on its effects on cellular processes, toxicity, and potential therapeutic roles.

This compound is a white powder with a melting point of 179-180°C. It is formed through the reaction of calcium oxide or calcium hydroxide with stearic acid. The compound exhibits unique properties that influence its biological activity, particularly its role in cellular signaling and apoptosis.

Mechanism of Action:

- Cell Signaling: Calcium ions play a pivotal role in intracellular signaling pathways. This compound may influence these pathways by modulating calcium homeostasis, thereby impacting various cellular processes such as muscle contraction and hormone release .

- Induction of Apoptosis: Research indicates that stearate can induce apoptosis in cancer cells, particularly breast cancer cells. This process involves the activation of protein kinase C (PKC) and caspase-3, which are critical components in the apoptosis signaling cascade .

Apoptosis Induction

A significant study demonstrated that stearate preferentially induces apoptosis in human breast cancer cells. The study found that:

- Stearate treatment led to increased caspase-3 activity in a dose-dependent manner.

- Inhibition of PKC reversed the apoptotic effects induced by stearate, suggesting PKC's critical role in this process .

Osteoblast Activity

This compound has been shown to affect osteoblasts (bone-forming cells) in vitro:

- The presence of this compound significantly depressed osteoblast phenotype while increasing prostaglandin E2 (PGE2) release.

- This indicates that this compound may influence bone metabolism and could have implications for conditions like periprosthetic osteolysis .

Toxicological Profile

The safety profile of this compound has been evaluated through various studies:

- Acute Toxicity: The oral LD50 value for calcium distearate (a related compound) was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Irritation Potential: Studies suggest that this compound does not cause significant skin or eye irritation, making it suitable for use in cosmetic formulations .

- Genotoxicity: In vitro tests have shown that this compound is non-genotoxic, with no evidence of mutagenic effects observed in bacterial assays .

Case Studies and Research Findings

Propriétés

Numéro CAS |

1592-23-0 |

|---|---|

Formule moléculaire |

C18H36CaO2 |

Poids moléculaire |

324.6 g/mol |

Nom IUPAC |

calcium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

HTPHKKKMEABKJE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Ca] |

Apparence |

Solid powder |

Color/Form |

CRYSTALLINE POWDER Granular, fatty powder FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER |

Densité |

1.12 1.12 g/cm³ |

melting_point |

Melting point equals 217 ° F 179 °C |

Key on ui other cas no. |

66071-81-6 1592-23-0 8000-75-7 |

Description physique |

Dry Powder Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White powder; [Sax] WHITE POWDER. |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine Solubility in water, g/100ml at 15 °C: 0.004 |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Calcium stearate, due to its polar groups, preferentially wets the metal surface of processing equipment even in the presence of PVC, acting as an excellent metal lubricant. [] This reduces friction between the PVC melt and the metal, improving processability. Non-polar lubricants like paraffin wax can further enhance this effect by making the lubricant layer more fluid. []

A: this compound neutralizes sulfur acids generated during the vulcanization process of ENR. [] These sulfur acids can catalyze the ring-opening of epoxide groups, leading to undesirable ether crosslinks and premature aging. By neutralizing these acids, this compound helps maintain the desired crosslink density and improves the long-term stability of ENR. []

A: * Molecular Formula: Ca(C₁₈H₃₅O₂)₂ * Molecular Weight: 607.008 g/mol* Spectroscopic data: A characteristic FTIR absorption peak for this compound is observed at 1561 cm⁻¹. This peak can be used for qualitative identification and even initial quantitative analysis. []

A: The effect of this compound on PVC fusion is complex and depends on temperature and the presence of other additives like paraffin wax. [] While increased levels of this compound enhance fusion in PVC compounds containing wax, the opposite occurs at lower temperatures in compounds without wax. At higher temperatures, this compound accelerates fusion even without wax. []

ANone: No catalytic properties or applications were identified for this compound in the provided research papers.

ANone: No information related to computational chemistry and modeling of this compound was found in the provided research papers.

A: Researchers have developed methods to create stable aqueous dispersions of this compound for applications like papermaking. [, , , ] These methods involve carefully controlling the particle size of this compound and using additives like emulsifiers, dispersing agents, and antifoaming agents. [, , , ] These formulations aim to prevent issues like color reversion, odor, and instability during storage and use.

ANone: The provided research focuses on the material properties and industrial applications of this compound. Therefore, information on PK/PD is not relevant in this context.

A: While not directly related to in vivo efficacy in a biological context, one study found that adding 1 kg/m³ of this compound to self-compacting concrete (SCC) with 10% fly ash significantly improved its mechanical and physical properties compared to SCC without those additives. [] This included higher compressive strength, lower water absorption, lower chloride ion infiltration, and less corrosion. []

ANone: This concept is not applicable to the context of the provided research.

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

ANone: This concept is not applicable to the research provided on this compound.

A: Several methods are employed for characterizing this compound:* Fourier Transform Infrared Spectrum (FTIR): Used for qualitative identification and initial quantitative analysis, particularly by analyzing the characteristic absorption peak at 1561 cm⁻¹. []* Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Allows for indirect quantitative determination of this compound in materials like polypropylene by measuring the calcium content. []* Scanning Electron Microscope (SEM): Provides insights into the microstructure of materials containing this compound. [, ]

A: One study demonstrated the validation of an ICP-AES method for quantifying this compound in polypropylene. [] The method achieved a linear correlation coefficient of 0.998 for a calcium element calibration curve in the 5.0 mg/L to 70.0 mg/L concentration range. [] Verification experiments showed a standard-adding recovery of 91.0%-104% and a relative standard deviation of 0.47%-1.21%, confirming the method's accuracy and precision. []

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

ANone: This concept is not relevant to the research provided on this compound.

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

A: The research papers highlight the use of various instruments and techniques for characterizing this compound, including:* Moving Die Rheometer (MDR 2000): Used to study the cure characteristics of rubber compounds containing this compound. [, ]* U-CAN Electron Tensile Testing Machine: Employed to determine the tensile properties of rubber vulcanizates. []

A: The research mentions that this compound was first industrially produced in 1923. [] It highlights the long history of its use as a PVC stabilizer and its significance in producing non-toxic polymeric materials. []

ANone: The research demonstrates the cross-disciplinary nature of this compound applications, spanning material science, polymer chemistry, and engineering. It showcases its use in diverse areas, including:

- Construction: Improving the properties of concrete and cement mortar. [, , , , , , ]

- Rubber Industry: Enhancing the thermal stability and mechanical properties of epoxidized natural rubber. [, , ]

- Plastics Industry: Acting as a lubricant and thermal stabilizer in PVC processing. [, , , ]

- Papermaking: Used in the formulation of water-based dispersions as an auxiliary agent and coating lubricant. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.